molecular formula C18H15ClN2O2 B5084844 N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide

Cat. No.: B5084844
M. Wt: 326.8 g/mol
InChI Key: DSUOXWWEROHIAI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide is a synthetic organic compound with the molecular formula C18H15ClN2O2 This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound, and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide typically involves the following steps:

    Formation of 2-chlorophenoxyethylamine: This intermediate is prepared by reacting 2-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide.

    Coupling with Quinoline-2-carboxylic acid: The 2-chlorophenoxyethylamine is then coupled with quinoline-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of 2-chlorophenoxyethylamine and quinoline-2-carboxylic acid.

    Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: Employed as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide involves:

    DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival pathways.

    Molecular Targets: Targets include topoisomerases and kinases, which are crucial for DNA replication and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxylate
  • N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxylic acid
  • N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a chlorophenoxyethyl group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-14-6-2-4-8-17(14)23-12-11-20-18(22)16-10-9-13-5-1-3-7-15(13)21-16/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOXWWEROHIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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